molecular formula C26H20FN3O3S B2445806 N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 866896-86-8

N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2445806
CAS No.: 866896-86-8
M. Wt: 473.52
InChI Key: MJEJJGLWHKJNNR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, identified by its CAS number 665016-10-4, is a synthetic compound belonging to the class of benzofuro-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C28H29N3O2S2, with a molar mass of approximately 503.68 g/mol. The structural complexity includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC28H29N3O2S2
Molar Mass503.68 g/mol
CAS Number665016-10-4

Synthesis

The synthesis typically involves multi-step organic reactions. Key steps include the formation of the benzofuro and pyrimidine moieties, followed by the introduction of the sulfanyl and acetamide groups. Specific reagents and conditions vary based on desired yield and purity.

Antitumor Activity

Recent studies have demonstrated that N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant antitumor properties. In vitro assays have shown varying degrees of antiproliferative activity against several cancer cell lines:

  • A549 (Lung Cancer) : IC50 = 8.78 ± 3.62 μM in 2D assays; moderate activity in 3D formats.
  • NCI-H358 (Lung Cancer) : IC50 = 6.68 ± 15 μM in 2D assays; moderate activity in 3D formats (IC50 = 11.27 ± 0.49 μM) .

These findings suggest that the compound may be effective against certain types of lung cancer cells, although further research is needed to confirm its efficacy in vivo.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate moderate activity against various bacterial strains:

  • Staphylococcus aureus : MIC = 6.12 μM.
  • Escherichia coli : MIC = 25 μM.

These results position N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide as a potential candidate for further development as an antimicrobial agent .

The proposed mechanism for its antitumor activity involves binding to DNA and disrupting cellular processes essential for cancer cell proliferation. The compound's structure allows it to interact with DNA at the minor groove, which may inhibit replication and transcription processes critical for tumor growth .

Case Studies

  • Study on Anticancer Efficacy : A comprehensive screening of drug libraries identified this compound as a promising candidate for anticancer therapy through multicellular spheroid models, highlighting its potential effectiveness in more physiologically relevant environments .
  • Antimicrobial Evaluation : In a study assessing various derivatives of similar structures, N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide showed significant antibacterial activity against resistant strains of bacteria .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-15-11-16(2)13-18(12-15)28-22(31)14-34-26-29-23-20-5-3-4-6-21(20)33-24(23)25(32)30(26)19-9-7-17(27)8-10-19/h3-13H,14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEJJGLWHKJNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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